1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxamide
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Overview
Description
This compound is a piperidine derivative with an acetyl group and a 4-chlorophenylthio group attached. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It’s a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, the acetyl group (-COCH3), and the 4-chlorophenylthio group. The presence of these functional groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperidine ring, the acetyl group, and the 4-chlorophenylthio group. The piperidine ring could potentially undergo reactions at the nitrogen atom, while the acetyl group could be involved in various nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the potentially aromatic 4-chlorophenylthio group could influence its solubility in various solvents .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties . They have been proven to be effective drugs in the current disease scenario, showing biological and physiological functions such as:
Material Science
Thiophene derivatives are also utilized in material science. They play a vital role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Industrial Chemistry
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . This application is particularly important in industries that work with metals and need to prevent their degradation over time.
Biological Research
Thiophene-based analogs have been a topic of interest for scientists as a potential class of biologically active compounds . They can be used to improve advanced compounds with a variety of biological effects.
Drug Design and Discovery
Thiophene and its derivatives are an indispensable anchor for medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . They are remarkably effective compounds with respect to their biological and physiological functions .
Piperidine Derivatives
Piperidine derivatives are also important in scientific research. They are used in the synthesis of various other compounds, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact withIntegrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In this case, Integrin alpha-L plays a crucial role in cell adhesion and immune response processes.
Mode of Action
It can be inferred that the compound interacts with its target, possibly throughhydrogen bonding or hydrophobic interactions , leading to changes in the target’s function .
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, affecting their overall bioavailability.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-11-1-3-12(4-2-11)20-9-13(18)17-7-5-10(6-8-17)14(16)19/h1-4,10H,5-9H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLCPLHKXPUTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide |
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